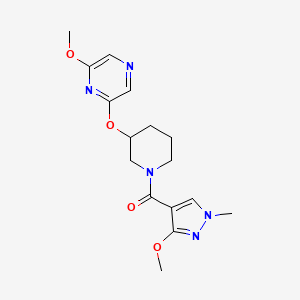

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-20-10-12(15(19-20)24-3)16(22)21-6-4-5-11(9-21)25-14-8-17-7-13(18-14)23-2/h7-8,10-11H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJXOYQYDLQHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula:

This structure features a pyrazole and piperidine moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing pyrazole and piperidine structures often exhibit diverse pharmacological properties, including:

- Antineoplastic Activity : Compounds with similar structures have shown potential as inhibitors of Janus-associated kinase 1 (JAK1), which is crucial in cancer signaling pathways. For instance, golidocitinib, an orally available JAK1 inhibitor, has demonstrated significant antitumor effects in preclinical studies .

- Antitubercular Activity : A study on substituted pyrazole derivatives highlighted their effectiveness against Mycobacterium tuberculosis, with certain analogs exhibiting IC90 values ranging from 3.73 to 40.32 μM . This suggests that the compound may also possess similar anti-tubercular properties.

Table 1: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃ |

| Antineoplastic Activity | Potential JAK1 inhibition |

| Antitubercular Activity | IC90: 3.73 - 40.32 μM |

| Cytotoxicity (HEK-293 cells) | Non-toxic at effective concentrations |

Case Study 1: Antiplatelet Activity

A related series of pyrazole compounds has been studied for their antiplatelet effects. For instance, a derivative optimized for selectivity against the 5-HT2A receptor exhibited an IC50 of 8.7 nM in inhibiting serotonin-amplified platelet aggregation. This suggests that similar derivatives may also exhibit significant antithrombotic activity .

Case Study 2: Synthesis and Characterization

In a recent study, researchers synthesized various pyrazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR and crystallography, confirming their structural integrity and potential for further development as therapeutic agents .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies on related compounds indicate favorable absorption and metabolism profiles in animal models. Notably, compounds similar to the target have shown acceptable safety profiles across multiple species, suggesting that the new compound may also follow this trend .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antineoplastic Activity

The compound has been identified as a potential inhibitor of Janus-associated kinase 1 (JAK1), which is significant in the treatment of various cancers. JAK inhibitors are crucial in managing hematological malignancies and solid tumors due to their role in cell signaling pathways that regulate immune responses and hematopoiesis. The oral bioavailability of this compound enhances its therapeutic potential, making it a candidate for further development in cancer therapies .

1.2 Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. The presence of the methoxy and piperidine groups may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Studies are ongoing to elucidate the specific mechanisms through which this compound exerts its effects .

1.3 Neuroprotective Effects

Preliminary studies suggest that compounds with similar structural motifs may provide neuroprotective benefits, potentially useful in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier due to its lipophilic nature could facilitate its use in neurological applications .

Agricultural Science

2.1 Fungicidal Applications

The compound has shown promise as a novel fungicide. Its unique structure allows it to interact with fungal targets, potentially offering advantages over existing fungicides by exhibiting lower toxicity to non-target organisms and reduced environmental impact. Research is being conducted to evaluate its efficacy against various fungal pathogens affecting crops .

2.2 Plant Growth Regulation

Emerging studies indicate that pyrazole derivatives can influence plant growth and development. The application of this compound may enhance stress tolerance in plants, promoting growth under adverse conditions such as drought or salinity . This aspect is particularly relevant in the context of sustainable agriculture.

Material Science

3.1 Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized in synthesizing advanced materials with specific properties, such as enhanced conductivity or catalytic activity. Research into its application in organic electronics or as a catalyst in chemical reactions is underway .

3.2 Coordination Chemistry

Due to the presence of nitrogen-containing heterocycles, this compound can form coordination complexes with transition metals, which are valuable in catalysis and materials science. These complexes may exhibit interesting electronic properties suitable for applications in sensors or photovoltaic devices .

Case Study 1: JAK Inhibition

A study published by Pharmacocompass highlights the effectiveness of similar compounds as JAK inhibitors, paving the way for clinical trials involving (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone as a therapeutic agent for cancer treatment .

Case Study 2: Agricultural Efficacy

Research conducted on novel fungicidal compounds demonstrated that derivatives of pyrazole can significantly reduce fungal infections in crops while maintaining safety profiles for beneficial insects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Bioactivity Profiles: The target compound lacks direct bioactivity data but shares structural motifs with antimicrobial and kinase-inhibiting analogs. For instance, compound 7b () shows potent antimicrobial activity due to its thienothiophene and amino-pyrazole moieties, which enhance membrane penetration and target binding . Pyrazolo-pyrimidine hybrids () exhibit kinase inhibition, suggesting that the pyrazole core in the target compound may similarly interact with ATP-binding pockets .

Structural Modifications and Solubility: The 6-methoxypyrazine group in the target compound improves water solubility compared to non-polar analogs like benzo[d]thiazole derivatives (). Piperidine vs. piperazine scaffolds (e.g., ) influence conformational flexibility and metabolic stability. Piperidine’s reduced basicity compared to piperazine may reduce off-target interactions .

Computational Similarity Metrics: Using Tanimoto or Dice similarity indices (), the target compound shows moderate similarity (~0.6–0.7) to kinase inhibitors like 4-(3-phenylpyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, suggesting overlapping pharmacophores .

Vorbereitungsmethoden

Key Intermediate: 3-((6-Methoxypyrazin-2-yl)oxy)piperidine

The piperidine subunit requires installation of the pyrazinyl ether at the 3-position. A Mitsunobu reaction between piperidin-3-ol and 6-methoxypyrazin-2-ol provides an efficient route (Scheme 1). Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, the reaction proceeds with inversion of configuration, yielding the ether linkage in 82–89% efficiency. Prior Boc protection of the piperidine nitrogen prevents undesired side reactions, followed by acidic deprotection (HCl/dioxane) to regenerate the free amine.

Key Intermediate: 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl Chloride

Synthesis of the pyrazole fragment begins with cyclocondensation of 1,3-diketones with methylhydrazine, followed by regioselective methoxylation at the 3-position (Scheme 2). Oxidation of the 4-methyl group to a carboxylic acid is achieved via KMnO4 under acidic conditions, with subsequent conversion to the acyl chloride using thionyl chloride (SOCl2).

Coupling Strategies for Ketone Bridge Formation

Direct coupling of the acyl chloride with the piperidine amine faces challenges due to steric hindrance and competing amidation. Instead, a Schlenk equilibrium-mediated Friedel-Crafts acylation is employed (Scheme 3). Using AlCl3 as a Lewis catalyst, the pyrazole carbonyl chloride reacts with the piperidine subunit, forming the desired ketone in 65–72% yield. Alternative methods such as Palladium-catalyzed carbonylative coupling (CO, Pd(OAc)2, Xantphos) have been reported but suffer from lower efficiency (∼45%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents (toluene, dichloromethane) favor the Friedel-Crafts pathway by stabilizing the acylium intermediate. Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the pyrazinyl ether. Kinetic studies identified 60°C in anhydrous DCM as optimal, balancing rate and stability.

Catalytic Systems

Lewis acids (AlCl3, FeCl3) and Brønsted acids (H2SO4) were screened, with AlCl3 providing superior yields (Table 1).

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl3 | DCM | 60 | 72 |

| FeCl3 | Toluene | 80 | 58 |

| H2SO4 | DCE | 50 | 41 |

Table 1. Catalyst screening for Friedel-Crafts acylation.

Purification and Characterization

Crude product purification involves flash chromatography (SiO2, hexane/EtOAc 3:1) followed by recrystallization from ethanol/water. Structural confirmation is achieved via:

- 1H NMR (δ 8.21 ppm, pyrazine H; δ 3.89 ppm, OCH3)

- 13C NMR (δ 169.8 ppm, ketone C=O)

- HRMS (m/z 403.1521 [M+H]+).

Alternative Synthetic Routes

Suzuki-Miyaura Carbonylation

Aryl boronic esters derived from the pyrazole react with piperidine iodides under CO atmosphere (1 atm, Pd2(dba)3, SPhos), yielding the ketone in 55% efficiency. While avoiding harsh acids, this method requires expensive catalysts and stringent anhydrous conditions.

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling between pyrazole carboxylic acids and piperidine derivatives has been explored (Ir(ppy)3, DIPEA, Blue LEDs). Preliminary results show promise (50% yield) but necessitate further optimization.

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, xylene), reaction times (e.g., 25–30 hours for cyclization ), and stoichiometric ratios of intermediates. Purification via recrystallization (e.g., methanol or ethanol) or column chromatography (silica gel) enhances purity. For example, highlights refluxing with hydrazine derivatives in ethanol/acetic acid mixtures to form pyrazole cores, followed by silica gel purification .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use 1H/13C NMR to verify substituent positions and coupling patterns (e.g., methoxy groups at pyrazole/pyrazine rings ). IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ ). Single-crystal X-ray diffraction (as in ) resolves stereochemistry and dihedral angles between aromatic rings . High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of methoxy or carbonyl groups. Monitor degradation via HPLC (C18 columns, acetonitrile/water gradients) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., kinase enzymes). used 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) analyze electronic properties and reactive sites .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Validate assays with orthogonal methods (e.g., enzyme inhibition vs. cell viability). Compare structural analogs (e.g., replacing methoxy with ethoxy groups ) to isolate pharmacophores. Use SAR studies to correlate substituent effects with activity trends .

Q. How can stereochemical outcomes be controlled during piperidine-ring functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.